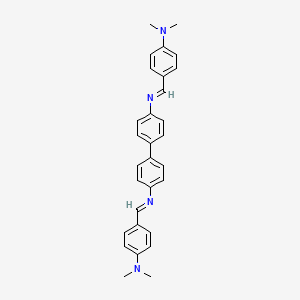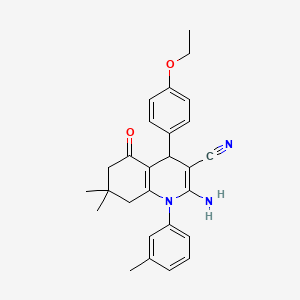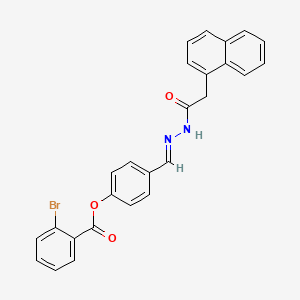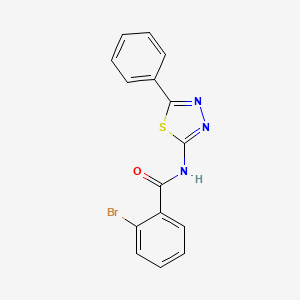
Bis(p-dimethylaminobenzylidene)benzidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Bis(p-dimethylaminobenzylidene)benzidine can be synthesized through the condensation reaction between p-dimethylaminobenzaldehyde and benzidine in a 2:1 molar ratio . The reaction typically involves heating the reactants in ethanol, leading to the formation of yellow crystals . Industrial production methods may involve similar condensation reactions but on a larger scale with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
Bis(p-dimethylaminobenzylidene)benzidine undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form different oxidation products.
Reduction: Can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: Participates in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include alkali tungstates, which react with the compound to give a cinnabar-red precipitate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(p-dimethylaminobenzylidene)benzidine has several scientific research applications:
Chemistry: Used as a reagent in the determination of tungsten.
Medicine: Investigated for potential medicinal properties and applications.
Mechanism of Action
The mechanism of action of Bis(p-dimethylaminobenzylidene)benzidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form complexes with metal ions and participate in various chemical reactions . The exact molecular targets and pathways depend on the specific application and conditions.
Comparison with Similar Compounds
Bis(p-dimethylaminobenzylidene)benzidine can be compared with other similar compounds, such as:
- Bis(acetylacetone)benzidine
- Bis(thiourea)acetylacetone
- Bis(vanillin)triethylenetetraamine These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity . This compound is unique due to its specific synthesis method and applications in tungsten determination and dye synthesis.
Properties
CAS No. |
6001-51-0 |
|---|---|
Molecular Formula |
C30H30N4 |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
4-[[4-[4-[[4-(dimethylamino)phenyl]methylideneamino]phenyl]phenyl]iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C30H30N4/c1-33(2)29-17-5-23(6-18-29)21-31-27-13-9-25(10-14-27)26-11-15-28(16-12-26)32-22-24-7-19-30(20-8-24)34(3)4/h5-22H,1-4H3 |
InChI Key |
LTPFCLBRAINGDI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B11540296.png)
![ethyl (2Z)-2-(3-bromo-4,5-dimethoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11540306.png)
![dioctyl 4,4'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate](/img/structure/B11540310.png)



![2-bromo-6-methoxy-4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11540330.png)
![N-(3-bromophenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B11540331.png)
![Ethyl 2-{[({2-[2-(4-bromophenyl)-2-oxoethoxy]-2-oxoethyl}sulfanyl)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B11540337.png)
![4-(decyloxy)-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11540338.png)
![2,4-Dibromo-6-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol](/img/structure/B11540341.png)
![2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4-chloro-6-iodophenol](/img/structure/B11540342.png)
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B11540348.png)
![4,4'-[(4-chlorobenzene-1,3-diyl)bis(iminomethylylidene)]bis[2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11540356.png)
